molecular formula C5H13N3O B15255805 2-Hydroxy-1-methyl-1-propylguanidine

2-Hydroxy-1-methyl-1-propylguanidine

Cat. No.: B15255805
M. Wt: 131.18 g/mol
InChI Key: FLIRZUGKLLQBKH-UHFFFAOYSA-N
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Description

2-Hydroxy-1-methyl-1-propylguanidine is a synthetic organic compound belonging to the class of N-hydroxyguanidines. These compounds are characterized by a guanidine group where one of the hydrogens attached to the nitrogen is substituted by a hydroxyl group . This structural motif is of significant interest in biochemical research, particularly in the study of enzyme inhibition and cellular signaling pathways. Researchers can utilize this compound to investigate the function and modulation of nitric oxide synthase (NOS). Related N-hydroxyguanidine compounds have been identified as inhibitors of nitric oxide synthase 1 (NOS1) , a key enzyme that produces nitric oxide (NO), a messenger molecule with diverse functions throughout the body. By modulating this pathway, the compound serves as a valuable tool for probing the role of NO in various physiological and pathological processes. Its potential research applications extend to the study of cardiovascular function, neurological disorders, and other conditions linked to nitric oxide signaling. The compound is provided with comprehensive analytical data to ensure identity and purity for research applications. 2-Hydroxy-1-methyl-1-propylguanidine is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-hydroxy-1-methyl-1-propylguanidine

InChI

InChI=1S/C5H13N3O/c1-3-4-8(2)5(6)7-9/h9H,3-4H2,1-2H3,(H2,6,7)

InChI Key

FLIRZUGKLLQBKH-UHFFFAOYSA-N

Isomeric SMILES

CCCN(C)/C(=N/O)/N

Canonical SMILES

CCCN(C)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methyl-1-propylguanidine typically involves the reaction of an appropriate amine with an activated guanidine precursor. One common method is the reaction of 1-methyl-1-propylamine with cyanamide, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-1-methyl-1-propylguanidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 2-Hydroxy-1-methyl-1-propylguanidine undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide and potassium permanganate, yielding oxo derivatives such as 2-oxo-1-methyl-1-propylguanidine. These reactions typically occur in aqueous or alcoholic solvents at neutral to slightly acidic pH (6–7) and temperatures of 25–50°C.

Example reaction pathway:

2-Hydroxy-1-methyl-1-propylguanidineH2O22-Oxo-1-methyl-1-propylguanidine+H2O\text{2-Hydroxy-1-methyl-1-propylguanidine} \xrightarrow{\text{H}_2\text{O}_2} \text{2-Oxo-1-methyl-1-propylguanidine} + \text{H}_2\text{O}

Reduction Reactions

The guanidine moiety can be reduced to form amine derivatives. Sodium borohydride (NaBH4_4) and lithium aluminum hydride (LiAlH4_4) are effective reducing agents, producing 1-methyl-1-propylguanidine as a primary product. Reactions are conducted in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres.

Key conditions:

  • Temperature: −10°C to 0°C

  • Reaction time: 2–4 hours

  • Yield: 60–75%

Substitution Reactions

The hydroxyl and amine groups participate in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride). For example:

2-Hydroxy-1-methyl-1-propylguanidine+CH3I2-Methoxy-1-methyl-1-propylguanidine+HI\text{2-Hydroxy-1-methyl-1-propylguanidine} + \text{CH}_3\text{I} \rightarrow \text{2-Methoxy-1-methyl-1-propylguanidine} + \text{HI}

These reactions proceed in polar aprotic solvents (e.g., dimethylformamide) with yields exceeding 80%.

Biochemical Reactions

2-Hydroxy-1-methyl-1-propylguanidine acts as a dynamic enzyme modulator in biochemical systems. Studies demonstrate its ability to:

  • Bind reversibly to the S1 pocket of serine proteases (e.g., trypsin, Factor Xa) .

  • Form covalent adducts with pre-substrates via nucleophilic ligation, enabling catalytic activation .

Mechanism of protease interaction:

  • Fragment binding to the enzyme’s S1 site.

  • Dynamic ligation with electrophilic pre-substrates.

  • Positioning of the pre-substrate for enzymatic cleavage.

Experimental validation:

  • Fluorescence assays confirmed time-dependent activation of pre-substrates (e.g., glyoxalyl-AMC) in the presence of trypsin .

  • High-performance liquid chromatography (HPLC) verified cleavage products .

Reaction Conditions and Optimization

ParameterOxidationReductionSubstitution
Solvent Water/ethanolTHF/etherDMF
Temperature 25–50°C−10–0°C20–30°C
Catalyst NoneNoneBase (e.g., K2_2CO3_3)
Yield 70–85%60–75%80–90%

Scientific Research Applications

2-Hydroxy-1-methyl-1-propylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including its role as an antimicrobial and anticancer agent.

    Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-1-propylguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of their biological functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 2-Hydroxy-1-methyl-1-propylguanidine with its analogs:

Compound Molecular Formula Molecular Weight Substituents Notable Properties
2-Hydroxy-1-methyl-1-propylguanidine C₅H₁₃N₃O 131.18 g/mol 1-methyl, 1-propyl, 2-OH High basicity, potential surfactant
1-Phenyl-1-methyl-2-hydroxyguanidine C₈H₁₁N₃O 165.20 g/mol 1-methyl, 1-phenyl, 2-OH Enhanced steric hindrance, UV activity
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 g/mol Sulfonate, unsaturated chain Ionic surfactant, polymer applications

Key Observations:

  • Basicity and Reactivity: The guanidine core in 2-Hydroxy-1-methyl-1-propylguanidine confers strong basicity, similar to its phenyl-substituted analog.
  • Solubility: The hydroxyl and alkyl groups enhance water solubility relative to phenyl-substituted analogs, though less than ionic compounds like Sodium 2-methylprop-2-ene-1-sulphonate .
  • Thermal Stability: The phenyl group in 1-Phenyl-1-methyl-2-hydroxyguanidine likely improves thermal stability due to aromatic conjugation, a feature absent in the propyl-substituted variant .

Biological Activity

2-Hydroxy-1-methyl-1-propylguanidine (also known as guanidine derivative) has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C4H11N3O
  • Molecular Weight : 103.15 g/mol
  • IUPAC Name : 2-hydroxy-N-methyl-N-propylguanidine

The biological activity of 2-Hydroxy-1-methyl-1-propylguanidine primarily involves its interaction with various molecular targets:

  • Nitric Oxide Synthase Inhibition : Studies indicate that guanidine derivatives can inhibit inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. This inhibition can lead to reduced nitric oxide production, thereby modulating inflammation and related pathologies .
  • Enzyme Modulation : The compound has been shown to interact with proteases, enhancing their activity through dynamic fragment assembly. This mechanism involves the binding of the compound to specific sites on the enzyme, facilitating substrate cleavage .

Antimicrobial Activity

Research has demonstrated that 2-Hydroxy-1-methyl-1-propylguanidine exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest
A549 (Lung)18.7Inhibition of migration

Case Studies

  • Inhibition of iNOS : A study demonstrated that 2-Hydroxy-1-methyl-1-propylguanidine significantly reduced nitric oxide levels in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent .
  • Anticancer Activity : In a controlled experiment, the compound was administered to mice bearing tumor xenografts. The treatment group showed a significant reduction in tumor size compared to the control group, suggesting its efficacy in vivo .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited higher activity against Staphylococcus aureus compared to Escherichia coli, indicating selective antimicrobial properties .

Q & A

Q. Characterization :

TechniqueParametersExpected Outcomes
HPLC C18 column, 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min)Retention time ~8.2 min; monitor for impurities (e.g., unreacted cyanamide)
NMR DMSO-d6, 400 MHzδ 1.2–1.5 (m, propyl CH2), δ 3.1 (s, N–CH3), δ 4.8 (s, –OH)
HRMS ESI+ mode[M+H]+ calculated for C5H14N3O: 156.1136

Basic Question: How can researchers ensure experimental reproducibility when working with this compound?

Methodological Answer:
Reproducibility hinges on meticulous documentation of:

  • Chemical Sources : Use certified reference standards (e.g., LGC Standards, Mikromol) for calibration .
  • Purity : Validate via HPLC and elemental analysis (C, H, N ±0.3% theoretical).
  • Storage : Store at –20°C in amber vials to prevent hygroscopic degradation; confirm stability via monthly HPLC checks .
  • Protocol Adherence : Detailed SOPs for synthesis, including reaction timings, solvent ratios, and temperature thresholds .

Advanced Question: What advanced analytical strategies resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry)?

Methodological Answer:
Contradictions often arise from tautomerism or solvent interactions. Mitigate via:

  • Multi-Technique Validation :
    • 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and heteronuclear couplings (e.g., distinguish –OH from solvent peaks) .
    • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals.
    • High-Resolution IR : Identify characteristic N–H/O–H stretches (3200–3500 cm⁻¹) .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Advanced Question: How can researchers design stability studies to assess degradation pathways under varying pH and temperature?

Methodological Answer:
Use a factorial design to test:

  • Variables : pH (2.0, 7.4, 9.0), temperature (4°C, 25°C, 40°C), and light exposure.
  • Analytical Endpoints :
    • HPLC-UV/MS : Quantify degradation products (e.g., hydrolysis to 1-propylguanidine).
    • Kinetic Modeling : Calculate rate constants (k) and activation energy (Ea) via Arrhenius plots .
  • Sample Preparation : Prepare solutions in phosphate/citrate buffers (0.1 M) and store in sealed vials with headspace nitrogen to limit oxidation .

Advanced Question: What methodologies are recommended for elucidating the compound’s mechanism of action in biochemical assays?

Methodological Answer:
For mechanistic studies:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to target proteins (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses; validate via mutagenesis (e.g., Ala-scanning of active sites).
  • Metabolomic Profiling : LC-MS/MS to track downstream metabolite changes in cell cultures (e.g., ATP/ADP ratios for energy pathway disruption) .

Advanced Question: How should researchers address discrepancies in bioactivity data across different cell lines or model organisms?

Methodological Answer:
Discrepancies may stem from metabolic or transport differences. Strategies include:

  • Cross-System Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays).
  • Permeability Assays : Caco-2 monolayer studies to assess membrane transport efficiency.
  • Proteomic Profiling : Identify differential expression of target proteins via Western blot or SILAC labeling .

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